2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Chemical Identity and Nomenclature
The compound under investigation is systematically named 2,4,5-trimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide according to IUPAC nomenclature standards. This comprehensive name reflects the complex molecular architecture, incorporating multiple aromatic systems and functional groups. The compound is registered in chemical databases with PubChem CID 983431 and CAS registry number 724737-59-1.
The molecular structure consists of three primary structural components: a 2,4,5-trimethylbenzenesulfonamide moiety serving as the core sulfonamide unit, a para-substituted phenyl linker, and an 8-methylimidazo[1,2-a]pyridine heterocyclic system. This tripartite architecture represents a sophisticated molecular design that combines the pharmacophoric properties of sulfonamides with the bioactive characteristics of imidazopyridine derivatives. The systematic nomenclature follows established conventions for complex heterocyclic compounds, with each component clearly delineated according to its substitution pattern and connectivity.
Alternative nomenclature representations include the simplified forms 2,4,5-trimethyl-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide and the bracketed variant 2,4,5-trimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide. These variations reflect different conventions for representing complex substituent groups while maintaining chemical accuracy and clarity.
Molecular Formula and Structural Descriptors
The molecular formula C23H23N3O2S indicates a compound with significant molecular complexity, incorporating 23 carbon atoms, 23 hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight of 405.5 g/mol positions this compound within the range typical for pharmaceutical intermediates and bioactive small molecules. The empirical formula reveals a favorable balance between molecular size and potential membrane permeability, characteristics important for biological activity.
The simplified molecular-input line-entry system (SMILES) notation CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C provides a linear representation of the molecular structure suitable for computational applications. This notation effectively captures the connectivity patterns, including the fused imidazopyridine ring system, the aromatic substituents, and the sulfonamide linkage.
Propriétés
IUPAC Name |
2,4,5-trimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-15-6-5-11-26-14-21(24-23(15)26)19-7-9-20(10-8-19)25-29(27,28)22-13-17(3)16(2)12-18(22)4/h5-14,25H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNDKINBJPRDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Imidazo[1,2-a]pyridine Core Formation
The 8-methylimidazo[1,2-a]pyridin-2-yl moiety is synthesized via condensation of 2-aminopyridine derivatives with α-bromoketones or α-chloroketones. For example, 2-amino-4-picoline reacts with 2-bromoacetophenone in refluxing ethanol to yield 8-methylimidazo[1,2-a]pyridine. Critical parameters include:
Substituents at the 2-position of the imidazo[1,2-a]pyridine are introduced via Suzuki-Miyaura cross-coupling. For instance, 7-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine reacts with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under palladium catalysis.
Benzenesulfonamide Intermediate Preparation
The 2,4,5-trimethylbenzenesulfonamide segment is synthesized through sulfonation and amidation:
-
Sulfonation : 2,4,5-Trimethylbenzene reacts with chlorosulfonic acid at 0–5°C to form 2,4,5-trimethylbenzenesulfonyl chloride.
-
Amidation : The sulfonyl chloride is treated with 4-aminophenylboronic acid in the presence of a base (e.g., pyridine) to yield 2,4,5-trimethyl-N-(4-boronophenyl)benzenesulfonamide.
Coupling of Intermediates
Palladium-Catalyzed Cross-Coupling
The final step involves coupling the imidazo[1,2-a]pyridine and benzenesulfonamide intermediates via a Suzuki-Miyaura reaction:
-
Base : Potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃).
-
Conditions : 90–110°C for 12–24 hours under inert atmosphere.
-
Combine 2,4,5-trimethyl-N-(4-boronophenyl)benzenesulfonamide (1.2 mmol), 8-methylimidazo[1,2-a]pyridin-2-yl bromide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (3.0 mmol) in DMSO (10 mL).
-
Heat at 110°C for 18 hours.
-
Cool, dilute with water, and extract with ethyl acetate.
-
Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to isolate the product as a white solid (Yield: 60–75%).
Reaction Optimization and Mechanistic Insights
Catalyst Screening
Copper(I) iodide and palladium catalysts are compared for coupling efficiency:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMSO | 110 | 40 |
| Pd(PPh₃)₄ | DMSO | 110 | 75 |
| PdCl₂(dppf) | Acetonitrile | 90 | 68 |
Palladium catalysts outperform copper due to superior oxidative addition kinetics.
Solvent and Temperature Effects
Elevated temperatures (≥90°C) in polar aprotic solvents (DMSO) enhance reaction rates by stabilizing transition states. Prolonged heating (>24 hours) risks decomposition, necessitating precise time control.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 8.45 (d, J = 7.1 Hz, 1H, imidazo[1,2-a]pyridine), 7.85 (d, J = 8.7 Hz, 2H, phenyl), 2.45 (s, 3H, methyl).
Challenges and Mitigation Strategies
By-Product Formation
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring or the imidazo[1,2-a]pyridine core.
Applications De Recherche Scientifique
Pharmacological Studies
Recent studies have indicated that compounds similar to 2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide exhibit significant biological activities. For instance:
- Anticancer Activity: Research has highlighted the potential of imidazo[1,2-a]pyridine derivatives in targeting cancer cells. These compounds can inhibit specific pathways involved in tumor growth and metastasis, showing promise as anticancer agents .
- Neuroprotective Effects: Some derivatives have been studied for their neuroprotective properties, potentially offering therapeutic strategies for neurodegenerative diseases by modulating neuroinflammatory responses .
Biochemical Mechanisms
The compound's mechanism of action is being explored in various biochemical pathways:
- Phospholipase C Activation: Analogous compounds have been shown to activate phospholipase C, which plays a crucial role in cellular signaling. This activation can lead to increased intracellular calcium levels, influencing vascular smooth muscle reactivity .
- Apoptosis Induction: Studies suggest that these compounds may stimulate apoptosis in specific cell types, providing insights into their roles in regulating cell death mechanisms .
Case Study 1: Vascular Reactivity
A study conducted on isolated Wistar rat arteries demonstrated that treatment with related sulfonamide compounds significantly increased vascular smooth muscle reactivity. The results indicated that these compounds enhance calcium influx from both intra- and extracellular sources, suggesting potential applications in treating conditions like septic shock .
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines treated with imidazo[1,2-a]pyridine derivatives showed a marked reduction in cell viability. The compounds induced cell cycle arrest and apoptosis through the modulation of key signaling pathways involved in cancer progression .
Mécanisme D'action
The mechanism of action of 2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the type of cancer being targeted.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Functional Group Variations: Sulfonamide vs. Benzamide
The target compound differs critically from analogs such as 3,4,5-Trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide (CAS 724737-74-0) in its functional group. While the latter contains a benzamide group (C=O linked to NH), the target molecule features a sulfonamide (SO₂NH) group. Sulfonamides are generally more acidic (pKa ~10–11) than benzamides (pKa ~15–17), which may influence solubility and protein-binding interactions .
Substituent Effects: Methyl vs. Methoxy Groups
The trimethyl substitution on the benzene ring (2,4,5-positions) in the target compound contrasts with trimethoxy substitutions in analogs like 3,4,5-Trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide. However, methyl groups improve lipophilicity, favoring membrane permeability and blood-brain barrier penetration .
Positional Isomerism in Imidazo[1,2-a]pyridine Derivatives
highlights compounds with positional variations in the imidazo[1,2-a]pyridine moiety. For example, 3,4,5-Trimethoxy-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide (CAS 708995-11-3) substitutes the methyl group at the 7-position instead of the 8-position. Such positional changes can alter steric interactions with biological targets, affecting binding affinity and selectivity .
Molecular Weight and Physicochemical Properties
Higher molecular weight in benzamides may reduce bioavailability but improve target engagement through extended π-π stacking interactions .
Comparative Data Table
| Compound Name | Functional Group | Substituents (Benzene Ring) | Imidazo[1,2-a]pyridine Substitution | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| 2,4,5-Trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide | Sulfonamide | 2,4,5-Trimethyl | 8-Methyl | ~380 (estimated) | High lipophilicity |
| 3,4,5-Trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide (CAS 724737-74-0) | Benzamide | 3,4,5-Trimethoxy | 8-Methyl | 417.46 | Enhanced solubility, moderate logP |
| 3,4,5-Trimethoxy-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide (CAS 708995-11-3) | Benzamide | 3,4,5-Trimethoxy | 7-Methyl | 417.46 | Altered steric interactions |
| 2,5-Dimethoxy-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide (CAS 868972-66-1) | Sulfonamide | 2,5-Dimethoxy | 8-Methyl | 377.42 | Intermediate acidity, lower molecular weight |
Activité Biologique
2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide (CAS No. 724737-59-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interaction with various biological targets, pharmacological properties, and implications for therapeutic applications.
- Molecular Formula : C23H23N3O2S
- Molecular Weight : 405.51 g/mol
- Structure : The compound features a complex structure with multiple functional groups, including a sulfonamide moiety and an imidazo[1,2-a]pyridine ring.
The biological activity of 2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide primarily involves inhibition of specific enzymes and receptors within the body. Notably, it has been studied as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in sphingolipid metabolism and exosome release—key processes in various pathological conditions including neurodegenerative diseases like Alzheimer’s disease (AD) .
Inhibition of Neutral Sphingomyelinase 2
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on nSMase2. The inhibition of nSMase2 is particularly relevant in the context of neurodegenerative diseases where excessive sphingomyelin breakdown contributes to disease progression.
- In vitro Studies : The compound showed nanomolar potency in inhibiting nSMase2 activity in cell-free assays. Table 1 summarizes the potency of various analogs compared to the reference compound.
| Compound | IC50 (nM) | Comments |
|---|---|---|
| 2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide | X | High potency against nSMase2 |
| Reference Compound | Y | Standard for comparison |
Neuroprotective Effects
In vivo studies using mouse models have indicated that treatment with this compound can lead to reduced exosome release from neurons and improved cognitive function in models of AD. The pharmacokinetic profile shows favorable brain penetration and oral bioavailability, making it a promising candidate for further development .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Alzheimer's Disease Model : In a study involving 5XFAD mice (a model for familial Alzheimer's disease), administration of the compound resulted in decreased markers of neuroinflammation and improved memory performance on behavioral tests.
- Findings : Significant reduction in amyloid-beta levels was observed post-treatment.
- Cancer Research : Preliminary studies suggest that this compound may also exhibit anticancer properties through modulation of sphingolipid pathways involved in tumor progression.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide, and what key reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step protocols. A core imidazo[1,2-a]pyridine intermediate is first prepared via cyclization reactions, such as coupling ethynyl sulfonamides with sulfilimines under anhydrous conditions (e.g., toluene, 80°C), as described in similar compounds . Subsequent sulfonamide coupling with functionalized phenyl groups requires precise stoichiometric control of reagents and catalysts (e.g., DMAP in pyridine) to avoid side reactions . Optimizing yield (62–85%) depends on solvent purity, temperature gradients, and intermediate purification via column chromatography .
Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying regiochemistry and substituent positions, particularly distinguishing methyl groups on the benzene ring (δ 2.2–2.6 ppm) and imidazo[1,2-a]pyridine protons (δ 7.5–8.5 ppm) . High-resolution LC-MS confirms molecular weight (MW 406.5 g/mol) and purity (>95%) , while FT-IR identifies sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-H vibrations .
Q. How does the presence of methyl groups at positions 2,4,5 on the benzenesulfonamide moiety influence the compound’s physicochemical properties?
- Methodological Answer : The 2,4,5-trimethyl substitution enhances lipophilicity (logP ~3.5–4.0), improving membrane permeability but reducing aqueous solubility. Steric hindrance from the 2-methyl group may restrict rotational freedom, stabilizing the sulfonamide’s conformation and affecting binding to hydrophobic enzyme pockets . Comparative studies with non-methylated analogs show altered melting points and crystallinity, critical for formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on biological activity?
- Methodological Answer : SAR studies should systematically modify substituents on both the imidazo[1,2-a]pyridine and benzenesulfonamide moieties. For example:
- Replace the 8-methyl group on the imidazo ring with halogens (e.g., Br, Cl) to assess electronic effects on target binding .
- Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to study metabolic stability .
- Use competitive inhibition assays (e.g., enzyme kinetics) to quantify IC₅₀ shifts and correlate with structural changes .
Q. What computational approaches are suitable for predicting the binding affinity of this compound with potential enzymatic targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can model interactions with targets like cyclooxygenase-2 (COX-2) or phosphodiesterases. Focus on:
- Key residues : Identify hydrogen bonds between the sulfonamide group and catalytic residues (e.g., Arg513 in COX-2) .
- Free energy calculations : Use MM-GBSA to predict binding free energy changes upon methyl group modifications .
- Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can researchers resolve contradictions in biological activity data when comparing this compound with analogs bearing different substituents?
- Methodological Answer : Contradictions often arise from off-target effects or assay variability. Strategies include:
- Dose-response normalization : Compare EC₅₀ values across multiple cell lines to distinguish target-specific vs. cytotoxic effects .
- Metabolic profiling : Use LC-MS/MS to identify metabolites that may interfere with activity (e.g., demethylation products) .
- Crystallography : Resolve co-crystal structures to confirm binding modes and rule out artifactual interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
